(R)-(-)-JQ1 is the stereoisomer of another molecule called (+)-JQ1. Stereoisomers are molecules with the same atomic composition but differing in the spatial arrangement of their atoms. This difference can significantly impact their biological properties .
Unlike (+)-JQ1, which has been shown to decrease the expression of genes regulated by a protein called BRD4, (R)-(-)-JQ1 exhibits no such effect. This highlights the importance of stereochemistry in determining a molecule's interaction with biological targets .
Studies suggest that (R)-(-)-JQ1 shows minimal interaction with other cellular components, including bromodomains (protein domains that BRD4 belongs to) and has limited activity in certain cancers .
Despite its lack of direct biological activity, (R)-(-)-JQ1 serves as a valuable tool in scientific research. Here are some potential applications:
(R)-(-)-JQ1 Enantiomer is a chemical compound with the molecular formula C23H25ClN4O2S and a molecular weight of 456.99 g/mol. It is a stereoisomer of the well-known compound JQ1, which is recognized for its role as a bromodomain and extraterminal domain inhibitor. This enantiomer specifically targets the bromodomain-containing protein 4, influencing gene expression related to various cellular processes. The compound has garnered attention for its potential therapeutic applications, particularly in cancer research and other diseases linked to dysregulated gene expression .
These reactions are essential for modifying the compound for various applications or studying its biological interactions.
(R)-(-)-JQ1 Enantiomer exhibits significant biological activity as an inhibitor of bromodomain-containing proteins, particularly BRD4. It has been shown to decrease the expression of genes regulated by BRD4, which is crucial in several cellular pathways, including those involved in inflammation and cancer progression. The compound has demonstrated an IC50 value of approximately 77 nM against BRD4(1) and 33 nM against BRD4(2) in cell-free assays . This potency makes it a valuable tool in research focused on epigenetic regulation.
The synthesis of (R)-(-)-JQ1 Enantiomer typically involves multi-step organic synthesis techniques. Common methods include:
These methods require careful control of reaction conditions to ensure high yields and purity of the enantiomer.
(R)-(-)-JQ1 Enantiomer has several applications in scientific research and potential therapeutic areas:
Studies on (R)-(-)-JQ1 Enantiomer have focused on its interactions with various proteins involved in transcriptional regulation. Key findings include:
Several compounds share structural similarities with (R)-(-)-JQ1 Enantiomer, primarily within the class of bromodomain inhibitors. Notable examples include:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
JQ1 | Same core structure | Racemic mixture; lacks stereochemical specificity |
I-BET151 | Similar bromodomain target | More potent against multiple BET proteins |
OTX015 | Similar mechanism | Broader spectrum of action across BET family |
CPI-0610 | Related functional groups | Designed specifically for hematological malignancies |
(R)-(-)-JQ1 Enantiomer stands out due to its specific stereochemistry and selective inhibition profile, which may lead to fewer side effects compared to other less selective compounds.
The thienotriazolodiazepine chemical classification represents a sophisticated heterocyclic system that combines multiple pharmacologically important structural elements [2]. This chemical class belongs to the broader family of benzodiazepine-related compounds, characterized by the presence of a thiophene ring fused to a triazolo-diazepine core structure [21].
The thienotriazolodiazepine scaffold consists of three fused ring systems that contribute distinct properties to the overall molecular architecture [14]. The thiophene component is a five-membered aromatic ring containing one sulfur atom, which distinguishes these compounds from traditional benzodiazepines where a benzene ring occupies the corresponding position [14]. This structural modification significantly alters the electronic properties and binding characteristics of the molecule [14].
The triazole ring system represents a five-membered heterocycle containing three nitrogen atoms, which forms an integral part of the pharmacophore responsible for bromodomain binding [17]. The presence of the triazole moiety contributes to the formation of critical hydrogen bonds with target proteins and influences the overall three-dimensional conformation of the molecule [17].
The diazepine component consists of a seven-membered ring containing two nitrogen atoms, maintaining structural similarity to the benzodiazepine scaffold while providing a distinct binding profile [20]. This seven-membered ring system allows for conformational flexibility that is essential for optimal binding to the acetyl-lysine recognition cavity of bromodomain proteins [1].
Thienotriazolodiazepines can be classified into eight sub-groups based on their chemical structures, with JQ1 belonging to the specific subclass characterized by the fusion of thiophene, triazole, and diazepine ring systems [20]. The classification system recognizes the structural diversity within this chemical family and provides a framework for understanding structure-activity relationships [20].
Component | Description | Function |
---|---|---|
Core Ring System | Tricyclic fused heterocycle | Provides structural framework [21] |
Thiophene Ring | 5-membered ring with sulfur atom | Contributes to binding selectivity [14] |
Triazole Ring | 5-membered ring with three nitrogen atoms | Part of pharmacophore [17] |
Diazepine Ring | 7-membered ring with two nitrogen atoms | Related to benzodiazepine scaffold [20] |
Substituents | tert-butyl ester, chlorophenyl group | Modulate binding affinity and selectivity [1] |
The thienotriazolodiazepine chemical class has gained significant attention in medicinal chemistry due to its privileged scaffold properties, which provide favorable pharmacological characteristics including drug-like molecular properties and synthetic accessibility [1]. The structural complexity of these compounds allows for extensive structure-activity relationship studies and the development of selective inhibitors targeting specific bromodomain family members [15].
The stereochemical aspects of JQ1 represent a critical determinant of its biological activity, with the compound existing as two distinct enantiomers that exhibit dramatically different pharmacological profiles [1]. The two stereoisomeric forms, designated as (+)-JQ1 and (R)-(-)-JQ1, demonstrate the fundamental importance of three-dimensional molecular architecture in bromodomain recognition and binding [1].
The active enantiomer, (+)-JQ1, exhibits potent inhibitory activity against bromodomain and extra-terminal domain proteins, with measured half-maximal inhibitory concentration values of 77 nanomolar and 33 nanomolar for the first and second bromodomains of bromodomain-containing protein 4, respectively [1]. This enantiomer demonstrates high selectivity for bromodomain and extra-terminal family proteins over other bromodomain family members, with half-maximal inhibitory concentration values exceeding 10,000 nanomolar for CREB-binding protein [1].
In stark contrast, the (R)-(-)-JQ1 enantiomer displays minimal biological activity, with half-maximal inhibitory concentration values estimated to be above 10,000 nanomolar for both bromodomain-containing protein 4 bromodomains [1] [6]. This dramatic difference in potency between the two enantiomers underscores the exquisite stereochemical selectivity of the bromodomain binding pocket and the precise molecular recognition requirements for effective inhibition [1].
The synthesis of both enantiomers has been achieved through stereoselective synthetic routes that allow for the preparation of optically pure compounds [1]. The initial synthetic approach involved the preparation of racemic JQ1 followed by chiral resolution, while subsequent methods have employed asymmetric synthesis strategies to directly access the desired stereoisomers [8].
Fluorescence recovery after photobleaching experiments have provided cellular validation of the stereochemical selectivity observed in biochemical assays [1]. These studies demonstrated that only the biochemically active (+)-JQ1 stereoisomer affects the mobile fraction of bromodomain-containing protein 4 in living cells, while the (R)-(-)-JQ1 enantiomer shows no measurable effect on protein dynamics [1].
Enantiomer | Configuration | BRD4(1) IC50 (nM) | BRD4(2) IC50 (nM) | Biological Activity |
---|---|---|---|---|
(+)-JQ1 | S-configuration | 77 [1] | 33 [1] | Active [1] |
(R)-(-)-JQ1 | R-configuration | >10,000 [1] | >10,000 [1] | Inactive [1] [6] |
The stereoisomeric properties of JQ1 have important implications for chemical biology research, as the (R)-(-)-JQ1 enantiomer serves as an essential negative control compound in experimental studies [6]. The availability of both active and inactive enantiomers allows researchers to distinguish between specific bromodomain-mediated effects and potential off-target activities [1].
The determination of absolute stereochemistry for JQ1 enantiomers has been accomplished through multiple complementary approaches, including X-ray crystallography, chemical correlation methods, and advanced nuclear magnetic resonance spectroscopy techniques [9]. The absolute configuration assignment is critical for understanding the molecular basis of bromodomain recognition and for guiding structure-based drug design efforts [9].
The active (+)-JQ1 enantiomer possesses the S-configuration at the stereogenic center, as determined by application of the Cahn-Ingold-Prelog priority rules [13]. This stereochemical assignment has been confirmed through multiple analytical methods, including chiral high-performance liquid chromatography analysis and comparison with synthetic standards of known absolute configuration [8].
The (R)-(-)-JQ1 enantiomer exhibits the R-configuration at the corresponding stereogenic center, representing the mirror image of the active compound [13]. The systematic nomenclature for this enantiomer reflects both its optical rotation properties (indicated by the (-) designation) and its absolute stereochemical configuration (indicated by the R designation) [6].
Advanced nuclear magnetic resonance spectroscopy methods, including the Mosher method, have been employed to provide additional confirmation of stereochemical assignments [9]. This approach utilizes α-methoxy-α-trifluoromethylphenyl acetic acid derivatives to create diastereomeric esters or amides, which can be analyzed by nuclear magnetic resonance spectroscopy to determine absolute configuration [9].
The stereochemical configuration directly influences the three-dimensional conformation of the molecule and its ability to achieve optimal binding geometry within the acetyl-lysine recognition cavity of bromodomain proteins [32]. Co-crystal structures of bromodomain-containing protein 4 in complex with (+)-JQ1 reveal excellent shape complementarity between the inhibitor and the binding pocket, explaining the high potency and selectivity observed for this enantiomer [32].
The binding cavity of bromodomain-containing protein 4 consists of a hydrophobic pocket formed by conserved amino acid residues, including tryptophan-81, proline-82, and phenylalanine-83, which constitute the WPF shelf [36]. The stereochemical configuration of (+)-JQ1 allows for optimal positioning of the tert-butyl ester group within this hydrophobic region, while simultaneously enabling formation of critical hydrogen bonds with asparagine-140 [36].
The (R)-(-)-JQ1 enantiomer, despite sharing the same chemical connectivity, cannot achieve the same favorable binding conformation due to its opposite stereochemical configuration [1]. This results in steric clashes or suboptimal positioning of key functional groups, explaining the dramatic loss of binding affinity observed for this stereoisomer [1].
Stereochemical integrity is maintained throughout the synthetic process through careful selection of reaction conditions and reagents [8]. The use of stereoselective coupling reagents, such as N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline, has enabled the preparation of enantiomerically pure JQ1 derivatives with minimal racemization [8].
The development of JQ1 and the characterization of its stereoisomeric forms have established fundamental principles for bromodomain inhibitor research and have catalyzed the emergence of an entirely new field of epigenetic drug discovery [4]. The significance of JQ1 extends beyond its individual properties to encompass its role as a prototype for understanding bromodomain-inhibitor interactions and as a chemical tool for probing bromodomain biology [4].
JQ1 represents the first reported cell-permeable small molecule that binds competitively to acetyl-lysine recognition motifs in bromodomain proteins [24]. This breakthrough established proof-of-concept for targeting protein-protein interactions of epigenetic readers, a class of proteins that had previously been considered undruggable [24]. The successful development of JQ1 demonstrated that small molecules could effectively compete with acetylated histone substrates for binding to bromodomain proteins [24].
The crystal structure determination of bromodomain-containing protein 4 in complex with JQ1 provided the first detailed molecular understanding of how small molecules can achieve selective binding to bromodomain proteins [32]. These structural insights revealed the importance of shape complementarity, hydrogen bonding interactions, and hydrophobic contacts in determining binding affinity and selectivity [32]. The co-crystal structure has served as a template for structure-based drug design efforts targeting bromodomain and extra-terminal family proteins [34].
The bromodomain and extra-terminal protein family consists of four members in mammals: bromodomain-containing protein 2, bromodomain-containing protein 3, bromodomain-containing protein 4, and the testis-specific bromodomain-containing protein BRDT [19]. These proteins share a common architectural framework consisting of two tandem bromodomains and an extra-terminal domain, with bromodomain-containing protein 4 and BRDT possessing additional C-terminal domains [29].
Protein | Chromosome Location | Associated Notch Gene | Expression Pattern | Bromodomains | Additional Domains |
---|---|---|---|---|---|
BRD2 | 6 [19] | Notch 4 [19] | Ubiquitous [19] | BD1, BD2 [29] | ET [29] |
BRD3 | 9 [19] | Notch 1 [19] | Testis, ovary, placenta, brain [19] | BD1, BD2 [29] | ET [29] |
BRD4 | 19 [19] | Notch 3 [19] | Ubiquitous [19] | BD1, BD2 [29] | ET, CTD [29] |
BRDT | 1 [19] | Notch 2 [19] | Testis-specific [19] | BD1, BD2 [29] | ET, CTD [29] |
The identification of JQ1 as a bromodomain and extra-terminal family inhibitor has enabled extensive investigations into the biological functions of these proteins in normal physiology and disease states [4]. Research utilizing JQ1 has revealed critical roles for bromodomain and extra-terminal proteins in gene transcription regulation, cell cycle control, and cellular differentiation processes [25].
The clinical relevance of bromodomain inhibition was first demonstrated through studies of NUT midline carcinoma, a rare but highly aggressive form of cancer characterized by chromosomal translocations involving bromodomain-containing protein 4 [22] [23]. The t(15;19) translocation creates a bromodomain-containing protein 4-NUT fusion oncoprotein that drives oncogenic transformation through aberrant chromatin regulation [22]. JQ1 treatment displaces this fusion protein from chromatin, leading to terminal squamous differentiation and growth arrest in cancer cells [1].
The success of JQ1 has stimulated the development of numerous bromodomain inhibitors, with approximately 20 compounds entering clinical trials for various cancer indications [4]. The chemical scaffold of JQ1 has served as a starting point for medicinal chemistry optimization efforts, leading to improved compounds with enhanced pharmacological properties [27].
Beyond oncology applications, JQ1 has demonstrated therapeutic potential in diverse disease areas including inflammation, cardiovascular disease, and male contraception [25] [10]. Studies in male contraception have shown that JQ1 can reversibly affect spermatogenesis by targeting BRDT, providing a novel approach to male fertility control [25].
The (R)-(-)-JQ1 enantiomer has played an essential role in establishing the specificity of bromodomain-mediated biological effects [1] [6]. As a structurally matched but biologically inactive control compound, (R)-(-)-JQ1 enables researchers to distinguish between on-target and off-target effects in cellular and animal studies [6]. This rigorous experimental approach has been crucial for validating the therapeutic relevance of bromodomain inhibition [1].